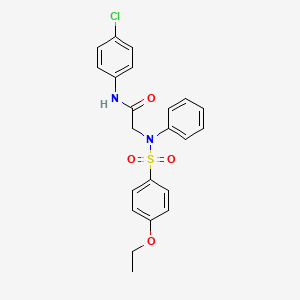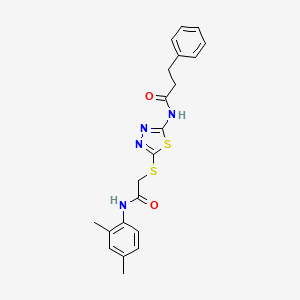![molecular formula C18H12Cl2N2O3 B3647291 N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B3647291.png)
N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide
Overview
Description
N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring attached to a phenyl group, which is further substituted with a 2,4-dichlorophenyl carbamoyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves the reaction of 2,4-dichloroaniline with a furan-2-carboxylic acid derivative. The process generally includes the following steps:
Formation of the Intermediate: 2,4-dichloroaniline is reacted with a suitable carboxylic acid derivative, such as furan-2-carboxylic acid chloride, in the presence of a base like triethylamine. This step forms an intermediate amide.
Cyclization: The intermediate undergoes cyclization under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed that the dichlorophenyl and furan groups play crucial roles in its activity.
Comparison with Similar Compounds
- N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]-2-phenylbenzamide
- 2-Chloro-N-[2-(2,4-dichlorophenyl)phenyl]pyridine-3-carboxamide
Comparison: N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to similar compounds. The furan ring can participate in additional reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the biological activities of this compound may differ from those of its analogs due to variations in molecular structure.
Properties
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c19-11-7-8-15(13(20)10-11)22-17(23)12-4-1-2-5-14(12)21-18(24)16-6-3-9-25-16/h1-10H,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERSFCBPIJVSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B3647211.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-phenylglycinamide](/img/structure/B3647219.png)
![3-IODO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B3647224.png)

![N-(4-ethylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3647234.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-3-(phenylthio)propanamide](/img/structure/B3647240.png)
![4-[(4-chlorophenyl)sulfanylmethyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3647241.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3647249.png)
![3-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3647256.png)
![N~1~-(3-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3647262.png)

![N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B3647289.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3647300.png)
![(5E)-5-[(4-ethylphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3647311.png)
